Glycine tert-butyl ester hydrochloride Glycine tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 27532-96-3
VCID: VC21543591
InChI: InChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)CN.Cl
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol

Glycine tert-butyl ester hydrochloride

CAS No.: 27532-96-3

Cat. No.: VC21543591

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

Glycine tert-butyl ester hydrochloride - 27532-96-3

CAS No. 27532-96-3
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
IUPAC Name tert-butyl 2-aminoacetate;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H
Standard InChI Key OSWULUXZFOQIRU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CN.Cl
Canonical SMILES CC(C)(C)OC(=O)CN.Cl

Chemical Properties and Structure

Glycine tert-butyl ester hydrochloride possesses distinct chemical and physical properties that contribute to its utility in research and industrial applications. The following table outlines the key chemical identifiers and properties of this compound:

PropertyValue
CAS Number27532-96-3
Molecular FormulaC₆H₁₄NO₂·HCl
Molecular Weight167.63 g/mol
IUPAC Name2-(tert-butoxy)-2-oxoethan-1-aminium chloride
Physical AppearanceWhite crystalline powder
SMILES NotationCC(C)(C)OC(=O)C[NH3+]
InChI KeySJMDMGHPMLKLHQ-UHFFFAOYSA-O
Purity (Commercial)≥98.0%

The structure of Glycine tert-butyl ester hydrochloride features a glycine moiety with its carboxylic acid function protected as a tert-butyl ester. The amino group exists as an ammonium salt with chloride as the counter-ion, which enhances stability during storage while maintaining reactivity for synthetic applications . This structural arrangement provides a balance between stability and reactivity that makes the compound particularly valuable in multi-step synthetic procedures.

Synthesis Methods

Several methods have been developed for the synthesis of Glycine tert-butyl ester hydrochloride, with recent patents describing industrialized processes that are more environmentally friendly and cost-effective. The following methods represent current approaches to synthesizing this compound:

Transesterification Method

This industrialized process uses glycine as a starting material, which offers advantages in terms of cost and availability. The process involves:

  • Reaction of glycine with tert-butyl acetate in the presence of perchloric acid as a catalyst

  • pH adjustment to 6.5-7.5 using alkali (e.g., aqueous sodium hydroxide, sodium carbonate)

  • Extraction of the product with organic solvents

  • Product isolation through concentration

  • Conversion to the hydrochloride salt by treatment with hydrogen chloride

This method has been reported to achieve yields of up to 180 kg of product from 105 kg of glycine, demonstrating its efficiency for industrial-scale production .

Alternative Synthesis Approach

An alternative approach described in patent literature involves:

  • Combining glycine with tert-butyl acetate in a reaction vessel

  • Adding perchloric acid at controlled temperature (0-10°C)

  • Monitoring the reaction progress by thin-layer chromatography

  • Processing after achieving >90% conversion of glycine

  • Extracting with appropriate solvents (tert-butyl acetate, ethyl acetate, or dichloromethane)

  • Converting to the hydrochloride salt through acid treatment

The method claims to break traditional barriers in direct synthesis from glycine, offering a simplified process with reduced environmental impact and waste generation .

Applications

Glycine tert-butyl ester hydrochloride has found wide application across multiple scientific and industrial domains. Its versatility stems from its specific chemical properties and the protective function of the tert-butyl group.

Peptide Synthesis

In peptide synthesis, Glycine tert-butyl ester hydrochloride serves as a key intermediate due to several advantageous characteristics:

  • The tert-butyl group effectively protects the carboxyl function during coupling reactions

  • The compound exhibits stability under various reaction conditions commonly employed in peptide synthesis

  • The protecting group can be selectively removed under acidic conditions without affecting other protecting groups

  • Its stability and ease of handling make it a preferred choice for researchers working on peptide-based therapeutics and biomolecules

Peptides synthesized using this compound as an intermediate have applications in developing novel pharmaceuticals, understanding protein-protein interactions, and creating peptide-based materials.

Pharmaceutical Research and Drug Development

In pharmaceutical research, this compound plays a significant role in:

  • Development of prodrugs to enhance bioavailability of active pharmaceutical ingredients

  • Creation of peptide-based drugs with improved pharmacokinetic profiles

  • Synthesis of peptidomimetics that can target specific biological pathways

  • Formulation of drugs with reduced side effects through controlled release mechanisms

The ability to selectively protect and deprotect specific functional groups makes this compound particularly valuable in multi-step synthesis of complex pharmaceutical compounds.

Biochemical Research

Researchers utilize Glycine tert-butyl ester hydrochloride in various biochemical applications:

  • Study of enzyme activity through the development of substrate analogs

  • Investigation of protein interactions using modified peptide probes

  • Analysis of metabolic pathways related to glycine metabolism

  • Creation of biochemical assays to understand disease mechanisms

These applications provide crucial insights into fundamental biological processes and potential therapeutic targets for various conditions.

Other Applications

Beyond its primary applications in research and pharmaceuticals, Glycine tert-butyl ester hydrochloride has found utility in:

  • Cosmetic formulations, where it acts as a moisturizing agent that enhances skin hydration and texture

  • Food industry applications as a flavoring agent or nutritional supplement

  • Development of specialty chemicals for various industrial processes

  • Educational and training purposes in organic chemistry and biochemistry laboratories

The versatility of this compound across multiple industries underscores its importance as a chemical building block.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator